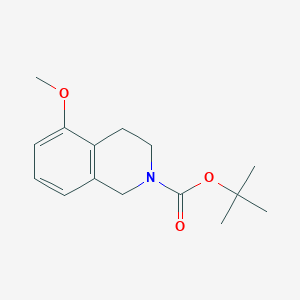

tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

Chemical Structure and Properties tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 741287-46-7) is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 2-position and a methoxy substituent at the 5-position of the isoquinoline ring. Its molecular formula is C₁₅H₂₁NO₃, with a molecular weight of 263.33 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic workflows, while the methoxy group modulates electronic and steric properties, influencing reactivity and intermolecular interactions .

For example, tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 188576-49-0) is often used as a precursor for introducing substituents via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Mitsunobu conditions or palladium-catalyzed couplings) . A methoxy group could be installed via methylation of a hydroxyl intermediate or through direct functionalization of a halogenated precursor.

Eigenschaften

Molekularformel |

C15H21NO3 |

|---|---|

Molekulargewicht |

263.33 g/mol |

IUPAC-Name |

tert-butyl 5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-8-12-11(10-16)6-5-7-13(12)18-4/h5-7H,8-10H2,1-4H3 |

InChI-Schlüssel |

RGAHKNYJASSSAY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Substrate Preparation and Cyclization

The starting material, N-(2-(3-methoxyphenyl)ethyl)acetamide, undergoes cyclization under reflux with POCl₃ in anhydrous dichloroethane. The reaction proceeds via a nitrilium ion intermediate, followed by electrophilic aromatic substitution to form the dihydroisoquinoline core. The methoxy group at position 5 is introduced regioselectively during this step, guided by the electronic effects of the substituent.

Key Reaction Conditions

Post-Cyclization Modifications

After cyclization, the secondary amine at position 2 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide. This step is critical for stabilizing the compound during subsequent reactions.

Direct Boc Protection of Preformed Dihydroisoquinolines

An alternative route involves synthesizing 5-methoxy-3,4-dihydroisoquinoline first, followed by Boc protection. This method is advantageous when the free amine is required for intermediate functionalization.

Synthesis of 5-Methoxy-3,4-Dihydroisoquinoline

The dihydroisoquinoline core is prepared via a Pomeranz-Fritsch reaction, where a benzaldehyde derivative condenses with a β-amino alcohol. For the 5-methoxy variant, 3-methoxybenzaldehyde reacts with 2-aminoethanol under acidic conditions.

Optimized Protocol

Boc Protection Under Mild Conditions

The free amine is protected using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids harsh basic conditions, preserving the integrity of the methoxy group.

Representative Data

| Parameter | Details |

|---|---|

| Reagent | Boc₂O (1.1 equiv), DMAP (0.1 equiv) |

| Solvent | THF |

| Temperature | 25°C, ambient |

| Time | 2 hours |

| Yield | 85–90% |

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements employ microwave irradiation to accelerate reaction kinetics. This approach reduces synthesis time and improves yields, particularly for the Boc protection step.

One-Pot Cyclization and Protection

A microwave-assisted protocol combines Bischler-Napieralski cyclization and Boc protection in a single step. The reaction uses POCl₃ for cyclization, followed by in situ addition of Boc₂O under microwave irradiation.

Performance Metrics

| Parameter | Details |

|---|---|

| Microwave Power | 300 W |

| Temperature | 100°C |

| Time | 30 minutes |

| Yield | 78% |

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and environmental impact. Continuous flow reactors have been adopted to enhance reproducibility and reduce waste.

Green Chemistry Innovations

-

Solvent Selection : Replacement of dichloroethane with cyclopentyl methyl ether (CPME), a greener solvent.

-

Catalyst Recycling : Immobilized Lewis acids (e.g., FeCl₃ on silica) reduce reagent consumption.

Analytical Characterization and Quality Control

Rigorous characterization ensures product integrity. Key techniques include:

Spectroscopic Analysis

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

a. Biological Activity

Research indicates that isoquinoline derivatives, including tert-butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, exhibit a range of biological activities. These compounds are being investigated for their potential as:

- Antitumor agents: Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory agents: The compound's interaction with specific enzymes and receptors may influence biochemical pathways related to inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective agents: The ability of this compound to cross the blood-brain barrier suggests potential applications in neurodegenerative conditions.

b. Mechanism of Action

The mechanism of action involves binding affinity studies with various biological targets. For instance, it may interact with receptors involved in neurotransmission or enzymes that play roles in inflammatory responses .

Synthetic Applications

a. Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the synthesis of other biologically active compounds. The multi-step synthesis typically involves:

- Formation of the dihydroisoquinoline core.

- Introduction of the methoxy and tert-butyl groups through selective reactions.

- Purification and characterization of the final product.

This synthetic versatility is crucial for developing new therapeutic agents .

b. Structural Modifications

The compound can be modified to create analogs with improved biological activity or altered pharmacokinetic properties. For example, substituting different functional groups can enhance lipophilicity or selectivity towards specific biological targets .

Case Studies and Research Findings

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-5-Methoxy-3,4-Dihydroisochinolin-2(1H)-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren. Die Verbindung kann ihre Wirkungen ausüben durch:

- Hemmung der Enzymaktivität durch kompetitive oder nicht-kompetitive Bindung.

- Modulation der Rezeptoraktivität durch die Wirkung als Agonist oder Antagonist.

- Interferenz mit der Nukleinsäurefunktion durch Bindung an DNA oder RNA.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl-protected tetrahydroisoquinolines is illustrated below, with key differences in substituent position, electronic effects, and applications.

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Key Differences and Trends

Electronic Effects: Methoxy (5-position): Electron-donating nature increases ring electron density, favoring electrophilic substitution at adjacent positions. This contrasts with nitro (electron-withdrawing) or fluoro (mild electron-withdrawing) groups, which deactivate the ring . Amino (5-position): High basicity and nucleophilicity enable participation in coupling reactions, unlike the inert Boc-protected methoxy group .

Synthetic Utility: Hydroxy and amino derivatives are versatile intermediates for further functionalization (e.g., alkylation, acylation), whereas methoxy and nitro groups are typically terminal modifications due to their stability . Fluoro and nitro substituents are common in bioactive molecules, with fluoro derivatives showing promise in antimicrobial studies .

Physicochemical Properties: Methoxy and tert-butyl groups improve lipophilicity, enhancing membrane permeability in drug design. Hydroxy and amino derivatives exhibit higher polarity, impacting solubility in aqueous systems .

Stability :

- Boc-protected amines (e.g., 5-methoxy) are stable under basic conditions but cleaved by acids, whereas nitro groups require harsh reducing conditions (e.g., H₂/Pd-C) for conversion to amines .

Biologische Aktivität

tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family. This compound is characterized by its unique structural features, which include a tert-butyl ester group and a methoxy group attached to the dihydroisoquinoline core. These modifications enhance its lipophilicity and stability, making it a subject of interest in pharmacological research.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- CAS Number : 860436-56-2

Biological Activity Overview

Research indicates that isoquinoline derivatives, including this compound, exhibit a range of biological activities. These activities are primarily attributed to their interactions with various biological targets, influencing several biochemical pathways.

Key Biological Activities

- Antioxidant Properties : Compounds in the isoquinoline family have been shown to exhibit antioxidant effects, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Some research highlights its potential in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : It may interact with specific enzymes that regulate metabolic pathways associated with inflammation and cell growth.

- Receptor Modulation : The compound could bind to receptors involved in neurotransmission and cellular signaling, potentially altering physiological responses.

Case Studies

- Study on Antioxidant Activity : A study demonstrated that isoquinoline derivatives significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting potential applications in oxidative stress-related conditions.

- Anti-inflammatory Research : In a controlled experiment, this compound was shown to downregulate the expression of inflammatory markers in human cell lines.

- Neuroprotective Effects : Animal models treated with the compound exhibited reduced neuronal loss after induced oxidative stress compared to control groups.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Not available | Lacks the tert-butyl ester group |

| tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate | Not available | Similar structure but without the methoxy group |

| 6-Methoxyisoquinoline | Not available | Contains methoxy but lacks dihydroisoquinoline core |

Q & A

What are the established synthetic routes for tert-Butyl 5-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions impact yield and purity?

Basic Research Question

The synthesis typically involves multi-step organic reactions, including functional group transformations and protection/deprotection strategies. Microwave-assisted synthesis (e.g., 100°C in THF with catalysts) is reported to enhance reaction efficiency, reducing reaction times to 1 hour while achieving high yields (e.g., 99% in some cases) . Purification via silica gel chromatography or recrystallization is critical for isolating the compound in ≥95% purity . Key variables affecting yield include solvent choice (e.g., THF for solubility), temperature control, and catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling reactions) .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for structural elucidation, with distinct chemical shifts observed for the methoxy group (δ ~3.8 ppm) and tert-butyl moiety (δ ~1.4 ppm) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₁₅H₂₁NO₃, MW 263.33 g/mol), while HPLC ensures purity (>95%) . Infrared (IR) spectroscopy identifies carbonyl stretching (ν ~1700 cm⁻¹) from the carboxylate group .

How can researchers optimize microwave-assisted synthesis parameters to improve scalability and reproducibility?

Advanced Research Question

Microwave conditions (e.g., 100°C, 1 hour) reduce side reactions but require precise control of power and temperature gradients. Systematic Design of Experiments (DoE) can optimize variables like solvent polarity (THF vs. DMSO), catalyst loading (e.g., 5 mol% Pd), and stoichiometry . For scalability, batch size adjustments and flow chemistry setups may mitigate heat distribution issues. Contradictions in reported yields (e.g., 57%–99%) often stem from minor impurities in starting materials or variations in microwave cavity design .

How does the position of substituents (e.g., methoxy at C5 vs. bromo at C7) influence the compound’s reactivity and biological activity?

Advanced Research Question

Substituent position significantly alters electronic and steric properties. For example:

Comparative studies of analogs (e.g., C5-methoxy vs. C7-bromo) reveal that methoxy groups improve metabolic stability but may reduce solubility .

What strategies resolve contradictions in reported synthetic yields and purity across studies?

Advanced Research Question

Discrepancies often arise from:

- Purification methods : Silica gel chromatography vs. recrystallization (e.g., 95% vs. 98% purity) .

- Starting material quality : Impurities in tert-butyl reagents can lower yields by 10–15% .

- Reaction monitoring : Real-time LC-MS ensures intermediates are fully consumed before proceeding .

Robust protocols include pre-purifying reagents, standardizing reaction conditions, and validating analytical methods with reference standards .

How can structure-activity relationship (SAR) studies guide the design of novel analogs with enhanced target selectivity?

Advanced Research Question

SAR studies leverage structural modifications to optimize interactions with biological targets. For example:

- Methoxy vs. hydroxy groups : Methoxy at C5 improves blood-brain barrier penetration compared to polar hydroxy analogs .

- Amino vs. bromo substituents : Amino groups at C6/C7 enhance binding to opioid receptors (e.g., Ki < 100 nM) but require Boc protection during synthesis .

Computational docking (e.g., AutoDock Vina) predicts binding modes, while in vitro assays (e.g., enzyme inhibition) validate selectivity .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Cost of microwave reactors : Transitioning to conventional heating may require longer reaction times (e.g., 24 hours vs. 1 hour) .

- Purification at scale : Chromatography becomes impractical; alternative methods like crystallization or distillation are explored .

- Regulatory compliance : Ensuring intermediates meet ICH guidelines for impurities (<0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.